
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate is a compound that features a pyrrole ring substituted with ethyl, tert-butoxycarbonyl (Boc) protected amino groups, and a carboxylate ester. The Boc group is a common protecting group in organic synthesis, particularly for amines, due to its stability under various conditions and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Introduction of Boc-Protected Amino Groups:
Esterification: The carboxylate ester can be introduced by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino groups can be deprotected under acidic conditions, revealing the free amine groups that can interact with biological targets. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 1-Boc-2-(di-Boc-amino)-1H-pyrrole-3-carboxylate can be compared with other Boc-protected amino compounds:
Ethyl 1-Boc-1H-pyrrole-3-carboxylate: Lacks the additional Boc-protected amino group, making it less versatile in certain synthetic applications.
Di-tert-butyl dicarbonate (Boc2O): Used primarily as a reagent for introducing Boc groups, rather than as a final product.
Ethyl 1-Boc-2-amino-1H-pyrrole-3-carboxylate: Contains only one Boc-protected amino group, limiting its potential for further functionalization.
This compound stands out due to its multiple Boc-protected amino groups, which provide greater flexibility in synthetic applications and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C22H34N2O8 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C22H34N2O8/c1-11-29-16(25)14-12-13-23(17(26)30-20(2,3)4)15(14)24(18(27)31-21(5,6)7)19(28)32-22(8,9)10/h12-13H,11H2,1-10H3 |
Clave InChI |
QHHLYATUKSSPAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


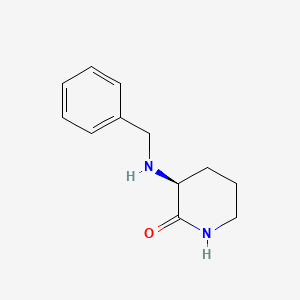
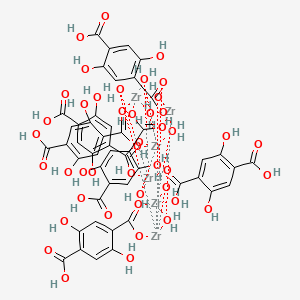

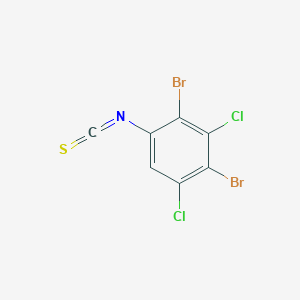

![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
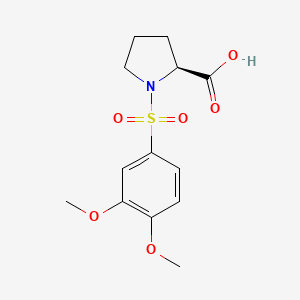
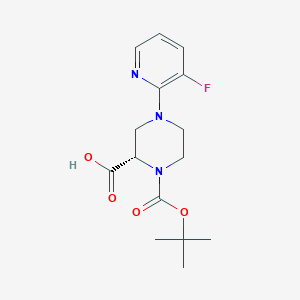
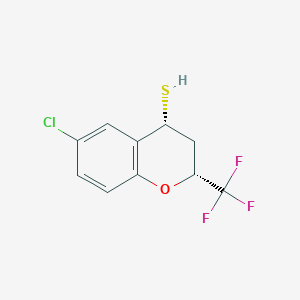
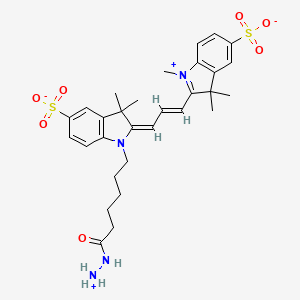
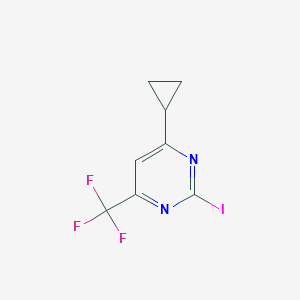
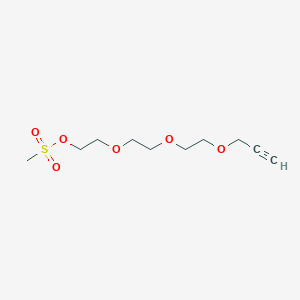
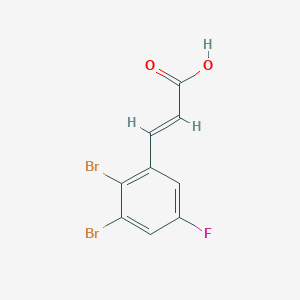
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
